molecular formula C9F15N3 B6291303 2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine CAS No. 10271-36-0

2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine

Cat. No.: B6291303
CAS No.: 10271-36-0
M. Wt: 435.09 g/mol
InChI Key: LYVHRRLFROJYNC-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine is a highly fluorinated triazine derivative. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. The presence of fluorine atoms also imparts unique electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the use of fluorinated alkylating agents in the presence of a triazine core. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinated intermediates. The production process is designed to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the presence of multiple fluorine atoms often makes it resistant to oxidation.

    Addition Reactions: The triazine ring can undergo addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although the reaction conditions need to be carefully controlled.

    Addition Reactions: Electrophiles such as halogens or nucleophiles like Grignard reagents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amine derivatives, while oxidation reactions may produce fluorinated triazine oxides.

Scientific Research Applications

2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its resistance to chemical and thermal degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong interactions with various biological molecules, influencing their function and stability. The compound can also participate in electron transfer processes, affecting the pathways involved in its biological activity.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole]
  • 2,2,3,3-Tetrafluoro-1,4-butanediol

Comparison: Compared to similar compounds, 2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine is unique due to its highly fluorinated triazine core. This structure imparts exceptional stability and unique electronic properties, making it more suitable for applications requiring high resistance to chemical and thermal degradation. Additionally, its multiple fluorine atoms provide distinct reactivity patterns compared to other fluorinated compounds.

Properties

IUPAC Name

2-fluoro-4,6-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F15N3/c10-3-26-1(4(11,6(13,14)15)7(16,17)18)25-2(27-3)5(12,8(19,20)21)9(22,23)24
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVHRRLFROJYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)F)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896376
Record name 2-Fluoro-4,6-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10271-36-0
Record name 2-Fluoro-4,6-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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